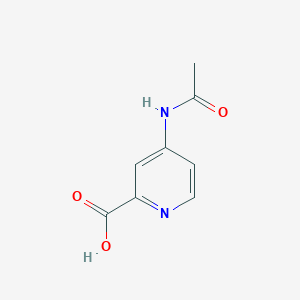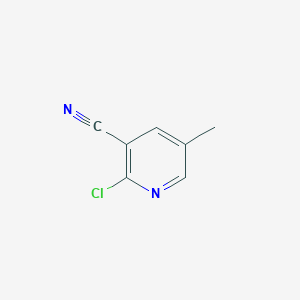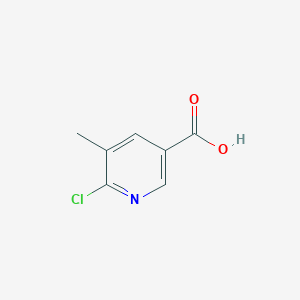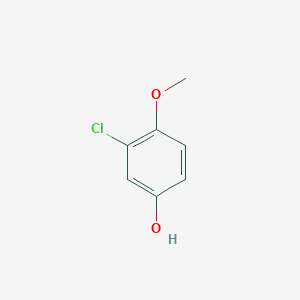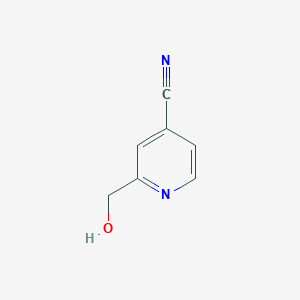
2-(Hydroxymethyl)isonicotinonitrile
Übersicht
Beschreibung
“2-(Hydroxymethyl)isonicotinonitrile” is a chemical compound with the molecular formula C7H6N2O and a molecular weight of 134.14 g/mol .
Molecular Structure Analysis
The molecular structure of “2-(Hydroxymethyl)isonicotinonitrile” consists of a carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The InChI code for this compound is 1S/C7H6N2O/c8-4-6-1-2-9-7(3-6)5-10/h1-3,10H,5H2 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a sealed container in a cool, dry place . The boiling point and other physical properties are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : “2-(Hydroxymethyl)isonicotinonitrile” is used in the synthesis of stable 5-HMF derivatives directly from carbohydrates . This is a challenging problem for contemporary chemistry .
- Methods of Application or Experimental Procedures : The synthesis involves refluxing fructose in DMSO for 2 hours, followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate . The latter reaction occurs at room temperature in 1 hour . Flash chromatography over silica gel is used to isolate the products .
- Results or Outcomes : The structures of the products were elucidated using physicochemical analytical methods . The main indicators were the disappearance of the 5-HMF aldehyde, which appeared in 13C NMR spectra at 178.56 ppm, and the formation of a multiple bond with resonances at 115.37 and 115.76 ppm . The best yield (56%) from both approaches was observed with a slight (1.2×) excess of the phosphorane calculated for starting fructose .
Application in Drug Development
- Specific Scientific Field : Medicinal and Pharmaceutical Chemistry .
- Summary of the Application : Hydroxymethylation is a simple chemical reaction, in which the introduction of the hydroxymethyl group can lead to physical–chemical property changes and offer several therapeutic advantages, contributing to the improved biological activity of drugs . The hydroxymethyl group can enhance the drug’s interaction with the active site, and it can be employed as an intermediary in synthesizing other therapeutic agents .
- Methods of Application or Experimental Procedures : Hydroxymethylation is, in general, a simple chemical reaction that allows the addition of the -CH2OH group to some starting materials, such as alkanes and aromatic acidic compounds, which is carried out by employing normally aqueous formaldehyde (37–41%) in a basic medium .
- Results or Outcomes : The hydroxymethyl derivative can result in more active compounds than the parent drug as well as increase the water solubility of poorly soluble drugs .
Application in Chemical Analysis
- Specific Scientific Field : Chemical Analysis .
- Summary of the Application : “2-(Hydroxymethyl)isonicotinonitrile” is used in chemical analysis, where its properties are studied using various techniques such as NMR, HPLC, LC-MS, UPLC & more .
- Methods of Application or Experimental Procedures : The compound is analyzed using various techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Ultra Performance Liquid Chromatography (UPLC) & more .
- Results or Outcomes : The results of these analyses provide valuable information about the compound’s properties, which can be used in various applications .
Application in Dental Restorative Resins
- Specific Scientific Field : Dental Biomaterials Science .
- Summary of the Application : “2-(Hydroxymethyl)isonicotinonitrile” is used in the creation of highly cross-linked networks for dental applications . These networks are obtained by photoinitiated camphorquinone-amine polymerization of tris [2- (acryloyloxy)ethyl]isocyanurate alone and/or with 2-ethyl-2- (hydroxymethyl)-1,3-propanediol triacrylate or pentaerythritol triacrylate .
- Methods of Application or Experimental Procedures : The process involves photoinitiated camphorquinone-amine polymerization of tris [2- (acryloyloxy)ethyl]isocyanurate alone and/or with 2-ethyl-2- (hydroxymethyl)-1,3-propanediol triacrylate or pentaerythritol triacrylate .
- Results or Outcomes : The volume shrinkages of polymerized samples were 8%-13%. The hardness of photocured resins in the presence of an inorganic filler (aluminum/fluoro/silicate glass, Ketac-Fil) was slightly less than that of a restorative composite material (Z100 MP) .
Application in Analgesics
- Specific Scientific Field : Pharmacology .
- Summary of the Application : The hydroxymethyl compound was about 100-fold more active than morphine (EC 50 5.04 ± 3 nM) and 5-fold more potent than fentanyl (EC 50 0.26 ± 1 nM), exhibiting analgesic effects without significant tolerance in vivo .
- Methods of Application or Experimental Procedures : The hydroxymethyl compound was synthesized and tested for its analgesic effects .
- Results or Outcomes : The hydroxymethyl compound exhibited analgesic effects without significant tolerance in vivo .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-4-6-1-2-9-7(3-6)5-10/h1-3,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVBJOBTOMJNHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70535233 | |
| Record name | 2-(Hydroxymethyl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)isonicotinonitrile | |
CAS RN |
51454-63-8 | |
| Record name | 2-(Hydroxymethyl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(hydroxymethyl)pyridine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

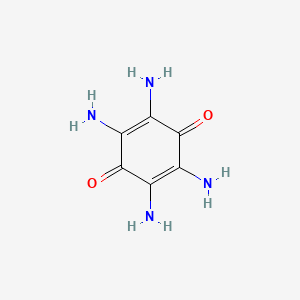
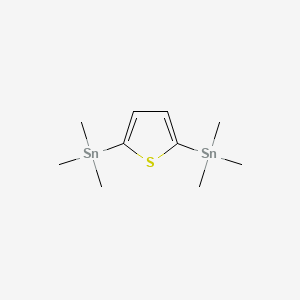
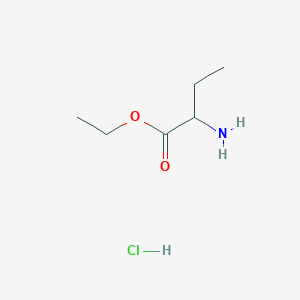
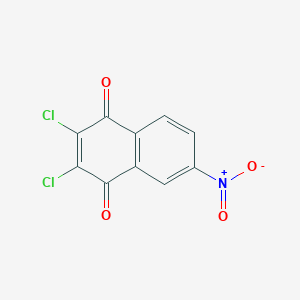
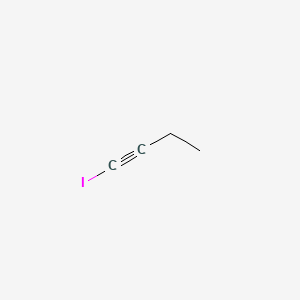

![4-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1590017.png)
